Alloferon 2
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H70F3N19O17 |
|---|---|
Molecular Weight |
1242.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)/t27-,28-,29-,30-,31-,38-,39-;/m0./s1 |
InChI Key |
OBMWXSWSUDGNEP-UPCBDNKMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Origin, Isolation, and Structural Characterization in Research
Discovery and Isolation from Calliphora vicina (Blow Fly) Hemolymph
Alloferon (B14017460) 2, along with its variant Alloferon 1, was first discovered and isolated from the hemolymph (blood) of the blow fly, Calliphora vicina nih.govnih.govnih.govallopharm.ru. The peptides were identified in larvae that had been experimentally challenged with bacteria, indicating that their production is part of the insect's immune response nih.govallopharm.ruqyaobio.com.
The isolation process from the insect hemolymph involved several key biochemical techniques. Researchers started with an acidic extract of the hemolymph from bacteria-challenged larvae nih.gov. This crude extract was then subjected to a preliminary purification step using solid-phase extraction nih.govgoogle.com. The final purification of the active components was achieved through reversed-phase high-performance liquid chromatography (HPLC) nih.govgoogle.com. Throughout this multi-step purification, the biological activity of the resulting fractions was monitored using in vitro assays, such as measuring the cytotoxic activity of mouse spleen lymphocytes, to guide the isolation of the target peptides nih.gov. This process successfully yielded two distinct but related peptides, which were named Alloferon 1 and Alloferon 2 nih.govqyaobio.comgoogle.com.
Biosynthetic Pathways and Endogenous Role in Insect Immunity
Alloferons are synthesized as part of the insect's innate immune system, a rapid and non-specific defense mechanism against invading pathogens nih.govnih.govscienceopen.com. Their production is induced upon microbial infection, and they function as cytokine-like molecules, modulating the immune response nih.govallopharm.ru. In insects, these peptides play a crucial role in orchestrating defenses against a range of pathogens nih.gov.
The endogenous role of Alloferons is primarily immunomodulatory nih.govallopharm.rupatsnap.com. Research has shown that these peptides stimulate the activity of Natural Killer (NK) cells, which are critical components of the innate immune system responsible for eliminating virally infected and cancerous cells nih.govpatsnap.com. The ability of an insect-derived peptide to activate key elements of vertebrate immunity, such as NK cells and the production of interferons, suggests a conserved mechanism of innate immune regulation nih.govallopharm.rupatsnap.com. Alloferons are considered a key part of the humoral immunity of insects, which involves the production of various effector molecules, including antimicrobial peptides, that circulate in the hemolymph to combat infections nih.govscienceopen.com.
Primary Sequence Determination and Confirmation in Research Contexts
The primary structure of this compound was determined using automated Edman degradation, a standard method for peptide sequencing google.com. This analysis revealed that this compound is a dodecapeptide, consisting of 12 amino acids nih.gov.
The specific amino acid sequence for this compound is: Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly nih.govnih.govnih.govqyaobio.comelabscience.com
To confirm the sequence and determine the precise molecular weight, researchers employed matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry nih.govgoogle.com. The experimentally determined molecular mass for this compound was found to be approximately 1128.2 - 1128.63 Da, which closely matched the mass calculated from its amino acid sequence nih.govgoogle.comelabscience.com. This agreement confirmed the linear structure of the peptide and indicated the absence of post-translational modifications google.com.
This compound is closely related to Alloferon 1, which was isolated from Calliphora vicina in the same series of experiments nih.govqyaobio.com. Structural analysis shows that this compound is an N-terminal truncated version of Alloferon 1 nih.gov. It lacks the single histidine residue present at the N-terminus of the 13-residue Alloferon 1 nih.gov. It is not definitively known whether this compound results from the natural enzymatic degradation of Alloferon 1 or if it is encoded by a separate gene nih.gov. Other variants, such as Alloferon 3 and 4, have also been described as truncated forms of the original peptide biosyn.com.
| Feature | Alloferon 1 | This compound |
|---|---|---|
| Amino Acid Sequence | His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly nih.govnih.govqyaobio.com | Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly nih.govnih.govqyaobio.com |
| Number of Amino Acids | 13 nih.govqyaobio.com | 12 nih.govqyaobio.com |
| Molecular Formula | C52H76N22O16 nih.govqyaobio.com | C46H69N19O15 qyaobio.comelabscience.com |
| Molecular Weight (Da) | ~1265.59 nih.govgoogle.com | ~1128.63 nih.govelabscience.com |
Trifluoroacetate (B77799) Counter-ion Association in Research Formulations
For research purposes, peptides like this compound are typically produced via chemical synthesis rather than extraction from their natural source to ensure a consistent and high-purity supply nih.gov. The "Trifluoroacetate" designation in "this compound Trifluoroacetate" refers to the counter-ion associated with the peptide as a result of the standard procedures used in its synthesis and purification lifetein.comthermofisher.comomizzur.com.
Trifluoroacetic acid (TFA) plays two critical roles in this process:
Peptide Cleavage: In solid-phase peptide synthesis (SPPS), TFA is commonly used as a strong acid to cleave the newly synthesized peptide chain from the solid resin support it was built upon lifetein.comthermofisher.comgenscript.com.
HPLC Purification: During the purification of the synthetic peptide by reversed-phase HPLC, a low concentration of TFA (often 0.1%) is added to the mobile phase lifetein.compeptide.com. It acts as an ion-pairing agent, neutralizing the positive charges on the peptide and improving the sharpness and resolution of the peaks during chromatographic separation omizzur.compeptide.com.
Because of its use in these essential steps, the final lyophilized (freeze-dried) peptide product is typically isolated as a salt, with the positively charged amino groups on the peptide associated with the negatively charged trifluoroacetate counter-ions lifetein.comomizzur.com. While TFA is effective for synthesis and purification, its presence can be undesirable for certain biological experiments, and methods exist to exchange it for other counter-ions like acetate or hydrochloride lifetein.comomizzur.com.
Impact of Counter-ions on Peptide Research and Experimental Design
The presence of counter-ions, particularly trifluoroacetate (TFA), is a critical consideration in peptide research as they can significantly influence experimental outcomes and the physicochemical properties of the peptide itself nih.govresearchgate.net. Because TFA is integral to standard solid-phase peptide synthesis and purification, peptides are often obtained as TFA salts mdpi.comnih.gov. However, residual TFA can cause unpredictable effects in biological and analytical studies, making it essential for researchers to be aware of its potential impact genscript.com.
Detailed Research Findings:
Influence on Physicochemical Characterization: The TFA counter-ion is known to interfere with certain analytical techniques. Notably, it produces a strong infrared (IR) absorption band around 1670 cm⁻¹, which overlaps with the amide I band (1600–1700 cm⁻¹) of peptides. This interference complicates the use of Fourier-transform infrared (FTIR) spectroscopy for analyzing the peptide's secondary structure genscript.comtoxicdocs.org.
Effects on Peptide Secondary Structure: Counter-ions can alter the hydrogen-bonding network and conformation of peptides genscript.com. Different anions have varying capacities to induce or suppress secondary structures like α-helices. For instance, a study on the peptide Pediocin PA-1 found that the trifluoroacetate ion induced a slight increase in helical structure compared to the chloride ion nih.gov. In another example involving amyloid beta-protein, the kinetics of fibril formation and the specific secondary structure pathways were different for peptides in their chloride salt form versus their TFA salt form rsc.org.
Interference in Biological Assays: The trifluoroacetate ion is not biologically inert and can directly affect cellular behavior, potentially confounding the interpretation of experimental results.
Cell Viability: Studies have shown that TFA can inhibit cell growth even at nanomolar concentrations in some cases, while in others, it has been observed to promote cell growth at higher millimolar concentrations genscript.com.
Biological Activity: The type of counter-ion can alter a peptide's specific activity. In a study of the antimicrobial peptide pexiganan, the acetate salt form showed significantly higher hemolytic activity against red blood cells compared to the trifluoroacetate and chloride salt forms genscript.com. For other peptides like temporin A, the trifluoroacetate salt was found to be the least toxic, while the acetate form was the most toxic genscript.com. These findings highlight that the observed biological effect can be a combination of both the peptide and its associated counter-ion.
In Vivo Effects: In animal studies, TFA can trifluoroacetylate amino groups on endogenous proteins, which may elicit an immune response genscript.com.
Experimental Design Considerations:
Given the potential for interference, it is often necessary to remove or exchange the TFA counter-ion before conducting sensitive biological experiments nih.gov. This ensures that the observed activity is attributable solely to the peptide. Common strategies include:
Ion Exchange via Lyophilization: A widely used method involves dissolving the peptide TFA salt in a dilute solution of a different acid, such as hydrochloric acid (HCl) or acetic acid, and then freeze-drying. Repeating this process multiple times can replace the TFA with the new counter-ion (e.g., chloride or acetate) mdpi.comnih.gov.
Ion-Exchange Chromatography: Using ion-exchange resins can effectively swap the trifluoroacetate for another anion nih.govtoxicdocs.org.
Reverse-Phase HPLC: Modifying the mobile phase in a final HPLC step can also be used to exchange the counter-ion nih.gov.
The choice of the final salt form (e.g., acetate or hydrochloride) is crucial, as it is considered more biologically compatible and is preferred for later-stage development and clinical applications ambiopharm.comrsc.org. Therefore, careful consideration and reporting of the peptide's salt form are critical for the accuracy and reproducibility of research findings researchgate.net.
Table 2: Comparative Effects of Common Peptide Counter-ions in Research
| Counter-ion | Origin in Synthesis | Impact on Structural Analysis (FTIR) | Reported Biological Effects | Common Use |
|---|---|---|---|---|
| Trifluoroacetate (TFA) | Cleavage from resin; HPLC mobile phase genscript.com | Interferes with amide I band, complicating secondary structure analysis genscript.comtoxicdocs.org | Can inhibit or promote cell growth; may alter hemolytic activity; potentially immunogenic genscript.com | Default form after standard synthesis; early-stage research |
| Acetate | Exchanged from TFA salt; used in HPLC | No significant interference | Generally considered more biologically compatible; can have different cytotoxicity/activity profiles than TFA salts genscript.comambiopharm.com | Preferred for biological assays and later-stage development ambiopharm.com |
| Hydrochloride (HCl) | Exchanged from TFA salt via lyophilization in HCl nih.gov | No significant interference | Considered biologically compatible; can improve stability for peptides with free sulfhydryl groups ambiopharm.com | Preferred for biological assays and pharmaceutical formulations rsc.org |
Chemical Synthesis and Analog Design Strategies for Alloferon 2 Trifluoroacetate
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Alloferon (B14017460) Production
Solid-Phase Peptide Synthesis (SPPS) is the predominant and more technologically advanced method for producing Alloferon. researchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov The key advantage of SPPS is that excess reagents and soluble by-products can be removed by simple filtration and washing, which drives the reaction toward completion and simplifies the purification process. bachem.compeptide.com Both research and large-scale production of Alloferon have been successfully accomplished using SPPS, demonstrating its scalability and efficiency. researchgate.netgoogle.com The solid-phase approach has been shown to produce a higher total yield of Alloferon compared to alternative methods. researchgate.net
Two primary chemical strategies are employed in SPPS: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. iris-biotech.de The Fmoc/tBu strategy has largely become the more prevalent method in modern peptide synthesis due to its use of milder conditions for Nα-protecting group removal (a base like piperidine) while using a strong acid for the final cleavage, offering a more orthogonal protection scheme. iris-biotech.deseplite.com
However, for the synthesis of Alloferon, which contains four histidine residues, a specific Boc-based methodology was successfully developed. researchgate.net The presence of multiple histidine residues presents a challenge regarding the optimal protection of the imidazole (B134444) side chain. researchgate.net In one reported synthesis, a temporary Boc group was used to protect the histidine imidazole rings during condensation, which was subsequently removed with trifluoroacetic acid. The hydroxyl function of the serine residue was protected by a tert-butyl group. researchgate.net This approach highlights the adaptability of SPPS strategies to overcome sequence-specific challenges, such as those posed by the multiple reactive side chains in the Alloferon sequence. researchgate.net
The final stage of SPPS involves the cleavage of the completed peptide from the solid resin support and the simultaneous removal of all side-chain protecting groups. bachem.com This is typically achieved using a strong acid "cocktail," which almost invariably contains trifluoroacetic acid (TFA). iris-biotech.de TFA is also a standard component of the mobile phase used in the subsequent purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC), where it acts as an ion-pairing agent. wpmucdn.comnih.gov
As a result of its use in both the cleavage and purification steps, the final lyophilized (freeze-dried) peptide is obtained as a trifluoroacetate (B77799) salt. wpmucdn.com The positively charged amino groups on the peptide form ionic bonds with the negatively charged trifluoroacetate anions. novoprolabs.com Therefore, the chemically synthesized product is correctly identified as Alloferon 2 trifluoroacetate. ruixibiotech.com While this is the standard form for most commercially synthesized peptides, protocols exist to exchange the TFA salt for other counter-ions, such as hydrochloride, if required for specific biological assays, as TFA itself can sometimes influence cellular activity. wpmucdn.comnih.gov
A critical aspect of developing a robust synthesis protocol is the identification of by-products to optimize reaction conditions and improve the final product's purity and yield. researchgate.net During the development of synthesis schemes for Alloferon, by-products formed during the process were identified. researchgate.net Although the specific structures of these by-products are not always detailed, their characterization allows for the refinement of the synthesis strategy. Potential sources of by-products in SPPS include incomplete deprotection, failed coupling reactions leading to deletion sequences, and side reactions related to specific amino acid residues. By identifying these impurities, chemists can modify coupling times, reagent choices, and cleavage conditions to mitigate their formation, leading to a more efficient and reliable synthesis of Alloferon. researchgate.netiris-biotech.de
Solution-Phase Synthesis Approaches for Alloferon
While SPPS is the dominant method, Alloferon has also been synthesized using classical solution-phase techniques. researchgate.net This approach involves the condensation of peptide fragments in a solution. For Alloferon, this was achieved by synthesizing short fragments, such as the repeating dipeptide block His-Gly and the N-terminal pentapeptide His-Gly-Val-Ser-Gly, which were then coupled together in solution to build the full tridecapeptide. researchgate.net
However, a direct comparison of the two methods revealed that the solid-phase synthesis was more "technological" and efficient. researchgate.net The SPPS method resulted in a total yield of 40%, whereas the solution-phase synthesis from the C-terminal dipeptide derivatives yielded only 17%. researchgate.net The lower yield and more complex purification associated with solution-phase synthesis make SPPS the preferred method for producing Alloferon. researchgate.net
Rational Design and Synthesis of Alloferon Analogues for Structure-Activity Relationship (SAR) Studies
To understand the relationship between the peptide's structure and its biological function, numerous Alloferon analogues have been rationally designed and synthesized. researchgate.net These structure-activity relationship (SAR) studies are essential for identifying the key amino acid residues responsible for the peptide's activity and for developing new molecules with potentially enhanced or modified properties. researchgate.netnih.gov The strategies for creating these analogues primarily involve the systematic substitution of specific amino acids or the truncation (shortening) of the peptide chain from either the N- or C-terminus. nih.gov
The histidine (His) residues in the Alloferon sequence are believed to be significant contributors to its biological efficacy. frontiersin.org Consequently, many SAR studies have focused on substituting the His residues at various positions (such as positions 9 and 12) with other natural or non-natural amino acids. researchgate.net Other modifications have included substituting the N-terminal His residue. nih.gov These substitutions have been shown to have a significant impact on the biological activity of the resulting peptide, ranging from antiviral to pro-apoptotic effects. researchgate.netnih.gov For example, substituting His9 with Alanine resulted in the analogue with the strongest antiviral activity against Human Herpes Virus 1 (HHV-1) among a series of tested compounds. researchgate.netnih.gov In contrast, substitutions at positions 9 and 12 with Lysine or Phenylglycine led to a twofold increase in pro-apoptotic activity in insect hemocytes. researchgate.netnih.gov These findings demonstrate that specific residues at distinct positions are critical determinants of Alloferon's diverse biological functions. researchgate.netfrontiersin.org
The table below summarizes the findings from various SAR studies on Alloferon analogues.
| Analogue Modification | Position of Change | Observed Impact on Biological Activity | Reference |
| [Ala⁹]-alloferon | 9 | Strongest antiviral activity against HHV-1 among analyzed compounds. | researchgate.net, nih.gov |
| [Lys⁹]-alloferon | 9 | Twofold increase in caspase activity (pro-apoptotic) compared to native peptide. | researchgate.net, nih.gov |
| [Phg⁹]-alloferon | 9 | Twofold increase in caspase activity (pro-apoptotic) compared to native peptide. | researchgate.net, nih.gov |
| [Lys¹²]-alloferon | 12 | Twofold increase in caspase activity (pro-apoptotic) compared to native peptide. | researchgate.net, nih.gov |
| [Phe¹²]-alloferon | 12 | Twofold increase in caspase activity (pro-apoptotic) compared to native peptide. | researchgate.net, nih.gov |
| [3-13]-alloferon | 1, 2 (deletion) | Strongest antiviral activity (IC₅₀ = 38 μM) among N- or C-terminally shortened analogues. | nih.gov |
| N-terminal modification | 1 | Substitution with hydrophilic residues found to be insignificant for viral replication inhibition. | frontiersin.org |
Terminal Modifications (C- and N-terminal) and Functional Implications
Modifications to the N- and C-termini of the alloferon peptide chain have been systematically explored to determine their impact on biological activity, particularly antiviral properties. These modifications often involve truncating or elongating the peptide sequence. nih.gov
N-Terminal Modifications: Research has shown that the N-terminal region of alloferon is a significant determinant of its antiviral efficacy. Studies involving the synthesis of various analogues with shortened N-termini have revealed that certain truncations can enhance antiviral activity. For instance, an analogue of alloferon lacking the N-terminal dipeptide His-Gly, known as [3-13]-alloferon, exhibited the strongest antiviral activity among a series of tested compounds, with an IC₅₀ value of 38 μM. frontiersin.orgnih.gov This suggests that the initial amino acids may not be essential for the peptide's core antiviral function and that their removal can lead to a more potent derivative. frontiersin.org
Other N-terminal modifications have included the substitution of the initial Histidine residue with other amino acids such as Phenylalanine, Tyrosine, and Tryptophan to explore the role of the aromatic ring in the peptide's function. frontiersin.orgnih.gov
C-Terminal Modifications: Similar to the N-terminus, the C-terminal end of alloferon has been subjected to modifications to probe its functional role. Analogues with sequences shortened from the C-terminus have been synthesized and evaluated. For example, [1–11]-alloferon, which lacks the C-terminal His-Gly dipeptide, showed higher antiviral activity against Human Herpes Virus 1 (HHV-1) than the native alloferon. nih.gov Conversely, the [1–10]-alloferon analogue, which is further truncated, displayed lower activity than the parent peptide, indicating a limit to the beneficial effects of C-terminal shortening. nih.gov
The table below summarizes key terminally modified alloferon analogues and their reported functional implications.
| Analogue Name | Modification | Functional Implication |
| This compound | N-terminal truncation of Alloferon 1 (lacks initial Histidine) | Naturally occurring variant with immunomodulatory activity. nih.gov |
| [3-13]-Alloferon | N-terminal truncation (lacks His-Gly dipeptide) | Strongest antiviral activity (IC₅₀ = 38 μM) in one study. nih.gov |
| [1–11]-Alloferon | C-terminal truncation (lacks His-Gly dipeptide) | Higher antiviral activity against HHV-1 than native alloferon. nih.gov |
| [1–10]-Alloferon | C-terminal truncation (lacks Val-His-Gly tripeptide) | Lower antiviral activity against HHV-1 than native alloferon. nih.gov |
Sialic Acid Conjugation and Repeated Functional Motifs in Derivatives
Based on the available research, there is no specific information regarding the conjugation of sialic acid to this compound Trifluoroacetate or its derivatives.
The primary structure of alloferon (H-His-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH) contains repeating Glycine-Histidine (Gly-His) and Glycine-Valine (Gly-Val) pairs, which may represent important functional motifs. The frequent appearance of Histidine is particularly noteworthy, as its imidazole side chain can play a key role in biological interactions. A structural analog of alloferon, known as allostatine, has also been studied for its anti-tumor activity. nih.gov Sequence analysis revealed an evolutionary conserved allostatine-like pattern within the CDR3 region of human and mouse immunoglobulins, suggesting that this motif may have a regulatory function in the immune response. nih.gov
Chemoenzymatic Synthesis of Alloferon Derivatives
No information was found in the search results regarding the chemoenzymatic synthesis of this compound Trifluoroacetate or its derivatives. The primary method of synthesis described for alloferon and its analogues is chemical synthesis, including both solid-phase and solution-phase peptide synthesis. researchgate.net
Molecular Mechanisms of Action Research for Alloferon 2 Trifluoroacetate
Immunomodulatory Pathways of Alloferon (B14017460)
Alloferon exerts its biological effects through complex interactions with the host's immune system, enhancing both innate and adaptive immune responses. researchgate.netnih.gov Its primary immunomodulatory functions involve the potent activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis. nih.govpeptide-products.com By targeting these critical pathways, Alloferon orchestrates a robust defense against viral infections and malignant cells. patsnap.comresearchgate.net The peptide has been shown to influence the NF-κB signaling pathway, which plays a central role in regulating immune responses, cytokine production, and cell survival. researchgate.netnih.govresearchgate.net
A principal mechanism of Alloferon's action is the activation of Natural Killer (NK) cells, a crucial component of the innate immune system that provides a first line of defense against virally infected and cancerous cells. patsnap.compatsnap.comresearchgate.net Alloferon directly stimulates the cytotoxic capabilities of NK cells, enabling them to more effectively identify and eliminate abnormal cells. patsnap.comnih.gov This enhancement of NK cell activity is a cornerstone of its therapeutic potential. nih.govpatsnap.com Studies have demonstrated that Alloferon's anti-tumor effects are mediated through this activation of NK cells rather than by direct cytotoxicity to tumor cells. nih.gov
The cytotoxic activity of NK cells is regulated by a balance between activating and inhibitory receptors on their surface. allokin.ru Alloferon has been shown to tip this balance in favor of activation by upregulating the expression of key activating receptors. nih.govnih.gov Research has specifically highlighted a significant increase in the expression of the 2B4 (also known as CD244) receptor on NK cells following treatment with Alloferon. allokin.runih.govnih.gov The 2B4 receptor is a member of the SLAM family of receptors and plays a role in inducing NK cell cytotoxicity and cytokine secretion upon engagement with its ligand, CD48. nih.govnih.gov A slight increase in the expression of another critical activating receptor, NKG2D, has also been observed. researchgate.netallokin.ru Conversely, Alloferon treatment did not cause significant changes in the expression of inhibitory receptors like KIR and CD94. allokin.ru This selective upregulation of activating receptors enhances the ability of NK cells to recognize and engage with target cells. nih.govallokin.ru
Table 1: Effect of Alloferon on the Expression of NK Cell Activating Receptors
| Receptor | Treatment | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| 2B4 | Control | ~120 | 1.0 |
| Alloferon (4 µg/ml, 12h) | ~180 | ~1.5 | |
| NKG2D | Control | ~250 | 1.0 |
| Alloferon (4 µg/ml, 12h) | ~280 | ~1.1 | |
| Data derived from graphical representations in a study by Bae, S., et al. (2013). allokin.ru |
Alloferon significantly boosts the direct killing capacity of NK cells. researchgate.net This is achieved primarily through the enhancement of cytolytic granule exocytosis, a primary mechanism by which NK cells eliminate target cells. nih.govresearchgate.netnih.gov These granules contain potent cytotoxic proteins, including perforin (B1180081) and granzymes. researchgate.netnih.gov Upon release at the immune synapse, perforin creates pores in the target cell's membrane, allowing granzymes to enter and induce apoptosis (programmed cell death). researchgate.netnih.govyoutube.com
Studies have demonstrated that Alloferon treatment leads to a dose- and time-dependent increase in the secretion of Granzyme B from NK cells when they encounter target cancer cells. allokin.ru This increased granule exocytosis is reflected by the higher expression of CD107a on the NK cell surface, a marker for degranulation. allokin.ru The enhanced secretion of these lytic proteins is a direct contributor to the increased cytotoxicity observed in Alloferon-treated NK cells. nih.govnih.gov
Table 2: Alloferon's Effect on NK Cell Degranulation and Granzyme B Secretion
| Parameter | Treatment Condition | Result |
| CD107a Expression (Degranulation) | Alloferon (4 µg/ml, 12h) | Significant increase in surface expression on NK cells co-cultured with target cells. allokin.ru |
| Granzyme B Secretion | Alloferon (4 µg/ml, 12h) | Approximately 2.5-fold increase in secretion compared to control NK cells. allokin.ru |
| Data derived from graphical representations in a study by Bae, S., et al. (2013). allokin.ru |
The effective delivery of cytotoxic granules from an NK cell to a target cell requires the formation of a specialized, highly organized structure known as an immunological synapse. nih.govfrontiersin.orgyoutube.com This synapse ensures that the lytic machinery is precisely directed at the target, maximizing efficacy and minimizing damage to healthy neighboring cells. youtube.com Research suggests that Alloferon's ability to enhance NK cell cytotoxicity is linked to its capacity to promote the formation of these immune synapses. nih.govfrontiersin.org By upregulating activating receptors like 2B4, Alloferon facilitates a more stable and effective interaction between the NK cell and its target, which is a prerequisite for synapse maturation and subsequent target cell elimination. nih.govfrontiersin.org
In addition to activating NK cells, a pivotal mechanism of Alloferon is its ability to induce the synthesis of endogenous interferons (IFNs). medchemexpress.comresearchgate.netpeptide-products.com Interferons are a group of signaling proteins that play a critical role in the innate immune response, particularly in antiviral defense. patsnap.compatsnap.com Alloferon has been identified as an effective inducer of both Type I (IFN-α) and Type II (IFN-γ) interferons. nih.govpatsnap.com This induction alerts the immune system to the presence of pathogens and increases the host's resistance to infection. patsnap.com An increase in interferon concentration can be observed within two hours of Alloferon administration, remaining at elevated levels for 6-8 hours. peptide-products.com
Table 3: Impact of Alloferon on IFN-γ Production by NK Cells
| Experimental Condition | IFN-γ Production (pg/ml) | Fold Change vs. Control |
| NK cells + Target cells (Control) | ~50 | 1.0 |
| NK cells + Target cells + Alloferon (4 µg/ml, 12h) | ~175 | ~3.5 |
| Data derived from graphical representations in a study by Bae, S., et al. (2013). allokin.ru |
Induction and Modulation of Interferon (IFN) Synthesis
Alloferon as an Interferator Inducer
Alloferon 2 Trifluoroacetate (B77799) has been identified as a potent inducer of interferon (IFN) synthesis, a key component of the innate immune response to viral infections. nih.govresearchgate.net The pharmaceutical value of this peptide is partly demonstrated by its capacity to stimulate IFN synthesis in both animal and human models. nih.gov Research suggests that Alloferon's ability to potentiate immune cells is linked to its activation of the NF-κB signaling pathway, which is known to be involved in the synthesis of interferons. nih.gov By enhancing the production of interferons, Alloferon helps to establish an antiviral state in host cells, thereby inhibiting viral replication and spread. patsnap.commdpi.com
The mechanisms underlying this induction are closely linked to the activation of Natural Killer (NK) cells. Alloferon stimulates NK cells, which in turn are significant producers of IFN upon stimulation. nih.gov This interconnected activity highlights a crucial aspect of Alloferon's immunomodulatory function: it doesn't just directly stimulate IFN production but also activates immune cell populations that are primary sources of this critical cytokine. patsnap.comnih.gov This stimulation of IFN-α is crucial for boosting the innate immune system to combat virally infected cells. researchgate.netnih.gov
Influence on T-Cell Proliferation and Adaptive Immune Responses
The activation of NK cells by Alloferon contributes to the development of adaptive immune responses through the production of cytokines. nih.gov Cytokines such as IFN-γ and TNF-α, released by activated NK cells, can activate other lymphocytes, including T and B lymphocytes, bridging the innate and adaptive immune systems. nih.gov Furthermore, studies have shown that Alloferon therapy enhances the antiviral activity of phytohaemagglutinin (PHA)-stimulated lymphocytes in infected cells, indicating a potentiation of T-cell effector functions. nih.gov
Role of NF-κB Pathway Activation in Immune Responses
The Nuclear Factor-kappa B (NF-κB) signaling pathway is central to the immunomodulatory effects of this compound Trifluoroacetate. nih.govnih.gov Research has verified that Alloferon activates the NF-κB signaling pathway, which is a critical step in synchronizing various immune responses necessary for resisting infection. nih.govnih.gov This activation is thought to occur through the regulation of the cell's redox potential, initiated by a decrease in a series of antioxidant proteins following Alloferon treatment. nih.gov
The activation of NF-κB by Alloferon is a key mechanism for stimulating the production of proteins related to both innate and adaptive immunity. nih.gov Specifically, NF-κB activation is directly implicated in the synthesis of IFN, providing a molecular basis for Alloferon's role as an interferon inducer. nih.gov The process involves the phosphorylation of IκB kinase (IKK), which leads to the activation of NF-κB and subsequent stimulation of IFN-α production. researchgate.netnih.gov
Interestingly, the role of Alloferon in modulating the NF-κB pathway may be context-dependent. While it generally acts as an activator to boost the host's innate immune response, it has been hypothesized that Alloferon could also act as an inhibitor of the NF-κB pathway when viruses exploit this pathway for their own replication and to prevent apoptosis of infected cells. researchgate.netnih.gov
Modulation of Cytokine Production (e.g., IFN-γ, TNF-α)
This compound Trifluoroacetate significantly modulates the production of key cytokines that orchestrate the immune response. Activated NK cells, stimulated by Alloferon, secrete a variety of cytokines, most notably interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.gov An increase in the concentrations of both IFN-γ and TNF-α in peripheral blood has been detected following Alloferon treatment, suggesting in vivo activation of NK cells. nih.gov
IFN-γ is a potent effector cytokine with crucial roles in antiviral, antibacterial, and antitumor activities. nih.gov Both IFN-γ and TNF-α are capable of eliminating numerous tumor cells and activating other key immune cells like T and B lymphocytes. nih.gov In a mouse model of colitis, Alloferon was shown to improve the condition, which is known to involve the activation of NF-κB signaling by the inflammatory cytokine TNF-α. nih.gov The ability of Alloferon to stimulate the release of these cytokines is a cornerstone of its immunomodulatory and therapeutic effects. nih.govnih.govnih.gov
| Cytokine | Effect of Alloferon Treatment | Primary Cellular Source (Alloferon-Stimulated) | Key Functions |
|---|---|---|---|
| Interferon-gamma (IFN-γ) | Increased production | Natural Killer (NK) Cells | Antiviral, antibacterial, antitumor activities; activation of other lymphocytes. nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Increased production | Natural Killer (NK) Cells | Elimination of tumor cells; activation of other lymphocytes; pro-inflammatory responses. nih.gov |
Direct Cellular and Molecular Targets in Pathogen and Cancer Cells
Interference with Viral Replication Machinery
This compound Trifluoroacetate exhibits direct antiviral activities by interfering with the replication machinery of certain viruses. patsnap.com Studies have demonstrated that Alloferon can inhibit the replication of DNA viruses, such as the herpes simplex virus (HHV-1). nih.govnih.gov For instance, in vitro research showed that a 90 μg/mL concentration of Alloferon inhibited the replication of the HHV-1 virus after 24 hours of incubation. nih.gov Its antiviral activity has also been documented in a mouse model of lethal pulmonary infection with human influenza viruses A and B, where administration of Alloferon prevented mortality. nih.gov This suggests a direct or indirect interference with the processes necessary for viral propagation. atsu.educonsensus.app
Regulation of Viral Gene Expression (e.g., RTA, K8, vIRF2 in KSHV)
A specific mechanism of Alloferon's antiviral action involves the regulation of viral gene expression, particularly in the context of Kaposi's sarcoma-associated herpesvirus (KSHV). Research has shown that Alloferon can modulate the lytic reactivation of KSHV in infected cells. nih.gov It achieves this by decreasing the expression level of key viral lytic activation proteins, including the Replication and Transcription Activator (RTA), ORF45, and viral interferon regulatory factor 2 (vIRF2). nih.gov
RTA is a critical immediate-early protein that acts as a master switch, triggering the entire lytic cascade of KSHV gene expression. plos.org The viral protein vIRF2 has been shown to suppress the expression of viral early lytic genes, potentially as a way for the virus to regulate its own life cycle. nih.govnih.gov By inhibiting the expression of these crucial regulatory proteins, Alloferon effectively hinders the virus's ability to enter its productive lytic phase, thereby controlling the infection. nih.gov
| KSHV Lytic Gene Product | Function in Viral Lifecycle | Effect of Alloferon |
|---|---|---|
| RTA (Replication and Transcription Activator) | Latent-to-lytic switch protein; activates early and late lytic genes. plos.org | Decreased expression. nih.gov |
| K8 (bZIP family protein) | Important for viral lytic DNA replication. plos.org | Not explicitly mentioned in the provided context regarding Alloferon's direct effect. |
| vIRF2 (viral Interferon Regulatory Factor 2) | Regulates KSHV early gene expression; suppresses viral early lytic genes. nih.govfrontiersin.org | Decreased expression. nih.gov |
Inhibition of Specific Transporters (e.g., SLC6A14 in pancreatic cancer cells)
Recent studies have highlighted the role of Alloferon in modulating cellular transport systems, particularly in the context of cancer metabolism. One of the key mechanisms identified is its ability to inhibit the solute carrier transporter SLC6A14, which is notably upregulated in certain malignancies like pancreatic cancer.
Pancreatic cancer cells exhibit a high demand for glutamine to fuel their rapid proliferation and survival. The amino acid transporter SLC6A14 plays a crucial role in this process by facilitating the uptake of glutamine into the cancer cells. Research has demonstrated that Alloferon can effectively downregulate the expression of SLC6A14 on pancreatic cancer cell lines, such as Panc-1 and AsPC-1.
In one study, prolonged exposure of these cancer cells to Alloferon resulted in a time-dependent decrease in SLC6A14 expression. This reduction in the transporter protein led to a subsequent and significant decrease in glutamine uptake by the cells. By disrupting this critical nutrient supply, Alloferon is thought to render the cancer cells more vulnerable and potentially enhance their sensitivity to conventional chemotherapeutic agents like gemcitabine (B846). This targeted inhibition of a key transporter represents a significant aspect of Alloferon's anti-tumoral strategy.
| Cell Line | Treatment | Duration | Effect on SLC6A14 Expression | Effect on Glutamine Uptake |
| Panc-1 | Alloferon | 3 weeks | Downregulation | Decreased |
| AsPC-1 | Alloferon | 3 weeks | Downregulation | Decreased |
Note on Antimicrobial Mechanisms: While Alloferon is known as an antimicrobial peptide, detailed research findings specifically describing its interaction with histidine residues on peptidoglycan (4.2.4) or its binding to amide groups in microbial proteins and peptides (4.2.5) were not available in the reviewed literature. The general importance of histidine residues for the biological efficacy of antimicrobial peptides is recognized, but the precise molecular interactions for Alloferon in these contexts remain to be fully elucidated. nih.gov
Proapoptotic Effects in Target Cells
This compound Trifluoroacetate has been shown to induce or contribute to apoptosis (programmed cell death) in target cells through both indirect and direct mechanisms. This proapoptotic activity is a critical component of its potential anticancer effects.
A primary mechanism by which Alloferon exerts its antitumor effects is through the potentiation of the innate immune system, particularly by activating Natural Killer (NK) cells. patsnap.comresearchgate.net Activated NK cells are a crucial component of the body's defense against cancerous cells.
Alloferon stimulates the cytotoxic activity of NK cells, enhancing their ability to recognize and eliminate tumor cells. nih.govresearchgate.net This is achieved through two main pathways:
Secretion of Cytotoxic Granules: Activated NK cells release lytic granules containing perforin and granzymes. Perforin creates pores in the target cell's membrane, allowing granzymes to enter. nih.govresearchgate.net
Caspase Activation: Once inside the cancer cell, granzymes, which are serine proteases, activate a cascade of effector caspases (such as caspase-3). nih.gov This caspase activation is a central pathway of apoptosis, leading to the systematic dismantling of the cell, DNA fragmentation, and eventual cell death. nih.gov
Beyond its immunomodulatory role, some research suggests more direct proapoptotic actions of Alloferon and its analogues. Studies on insect hemocytes (blood cells) have shown that Alloferon can directly induce apoptosis, evidenced by a significant increase in caspase activity.
In the context of cancer therapy, Alloferon has demonstrated an ability to sensitize cancer cells to chemotherapy-induced apoptosis. For instance, in pancreatic cancer cells, the combination of Alloferon with the chemotherapeutic drug gemcitabine led to a significant increase in the population of apoptotic cells compared to treatment with gemcitabine alone. This suggests that by inhibiting nutrient uptake (as described in section 4.2.3), Alloferon may stress the cancer cells, lowering their threshold for undergoing apoptosis when exposed to another cytotoxic agent.
| Mechanism Type | Effector Cells/Molecules | Key Events | Target Cells |
| Indirect | Natural Killer (NK) Cells | Upregulation of perforin/granzyme B secretion. | Cancer cells, Virally-infected cells |
| Indirect | Granzymes | Activation of caspase cascade. | Cancer cells, Virally-infected cells |
| Direct/Sensitizing | Alloferon + Gemcitabine | Increased percentage of cells in sub-G1 phase. | Pancreatic cancer cells |
Preclinical Efficacy and Immunotherapeutic Potential in Research Models
Antiviral Activity Research in in vitro and in vivo Models
Alloferon (B14017460) and its analogues have demonstrated notable antiviral properties against a range of viruses in preclinical settings. These studies highlight its potential to modulate the host immune response to effectively combat viral infections. The antiviral effects are largely attributed to its ability to enhance the activity of Natural Killer (NK) cells and stimulate the production of interferons (IFNs), key components of the innate immune system. nih.govnih.gov
In vitro studies have shown that alloferon can inhibit the replication of Herpes Simplex Virus 1 (HSV-1). Research by Majewska et al. demonstrated that both alloferon I and II were capable of preventing the replication of the HHV-1 McIntyre strain in HEp-2 cells. nih.gov Another study by Kuczer et al. reported that a 90 μg/mL concentration of alloferon inhibited HHV-1 virus replication after 24 hours of incubation. nih.gov Furthermore, alloferon treatment has been found to enhance the antiviral activity of both unstimulated and phytohaemagglutinin (PHA)-stimulated lymphocytes in infected cells. nih.gov Studies on alloferon and its analogues have indicated that while alloferon inhibits herpes virus multiplication, it does not affect coxsackie virus replication. nih.gov
| Virus | Model | Key Findings |
| Herpes Simplex Virus 1 (HHV-1) | HEp-2 cells (in vitro) | Alloferon I and II prevented the replication of the HHV-1 McIntyre strain. nih.gov |
| Herpes Simplex Virus 1 (HHV-1) | in vitro | A 90 μg/mL concentration of alloferon inhibited virus replication after 24 hours. nih.gov |
| Herpes Virus | in vitro | Alloferon inhibited herpes virus multiplication. nih.gov |
In vivo studies using murine models have demonstrated the efficacy of alloferon against human influenza viruses. In a mouse model of lethal pulmonary infection with human influenza viruses A and B, intranasal or subcutaneous administration of 25 µg of alloferon was shown to prevent mortality in most of the influenza virus A-challenged animals. nih.gov The protective effect was associated with an increase in the cytotoxicity of NK lymphocytes and the production of IFN. nih.gov
Further research has explored the synergistic effects of alloferon with other antiviral drugs. A study on influenza A virus (H1N1) infection in both in vitro cell lines (MDCK and A549) and in vivo mouse models showed that a combination of alloferon and zanamivir (B325) effectively inhibited viral proliferation. mdpi.comnih.gov This combination therapy also suppressed the production of inflammatory cytokines such as IL-6 and MIP-1α, prevented weight loss, increased survival rates, and improved lung fibrosis in H1N1-infected mice. nih.govmdpi.com The antiviral effects were mediated by the inhibition of the p38 MAPK and JNK signaling pathways. mdpi.comresearchgate.net
| Virus | Model | Key Findings |
| Human Influenza Virus A and B | Murine Model (in vivo) | Intranasal or subcutaneous administration of 25 µg of alloferon prevented mortality in influenza A-challenged animals. nih.gov |
| Human Influenza Virus A (H1N1) | Murine Model (in vivo) | Combination with zanamivir prevented weight loss, increased survival rates, and improved lung fibrosis. mdpi.com |
| Human Influenza Virus A (H1N1) | MDCK and A549 cells (in vitro) | Combination with zanamivir effectively inhibited viral proliferation. mdpi.comnih.gov |
Alloferon has shown immunomodulatory effects against Epstein-Barr Virus (EBV). In patients with chronic EBV infection, alloferon treatment led to a significant reduction in EBV DNA in saliva samples and enhanced the cytotoxic activity of NK cells. nih.govwindows.net This therapeutic effect was associated with the production of IFNα and the expression of CD107a, a marker for the presence of cytolytic granules. nih.gov Studies have also indicated that alloferon can inhibit the production of the proinflammatory cytokine TNF-α in patients with EBV. suntextreviews.org
Research on Kaposi Sarcoma Herpesvirus (KSHV) has revealed that alloferon can regulate the virus's life cycle. In KSHV-infected cells (BCBL-1), alloferon was found to inhibit the lytic reactivation of the virus by down-regulating the expression of viral lytic activation proteins. nih.govnih.gov This was achieved through the inhibition of calcium influx and the subsequent suppression of the ERK signaling pathway and AP-1 activation. nih.gov Furthermore, alloferon enhanced the cytolytic activity of NK cells against KSHV-infected cells by promoting the secretion of perforin (B1180081) and granzyme. nih.govnih.gov
| Virus | Model | Key Findings |
| Epstein-Barr Virus (EBV) | Patients with Chronic EBV | Significantly reduced EBV DNA in saliva and enhanced NK cell cytotoxic activity. nih.govwindows.net |
| Epstein-Barr Virus (EBV) | Patients with Chronic EBV | Inhibited the production of proinflammatory TNF-α. suntextreviews.org |
| Kaposi Sarcoma Herpesvirus (KSHV) | BCBL-1 cells (in vitro) | Inhibited lytic reactivation by down-regulating viral lytic activation proteins. nih.govnih.gov |
| Kaposi Sarcoma Herpesvirus (KSHV) | in vitro | Enhanced NK cell cytolytic activity through increased perforin and granzyme secretion. nih.govnih.gov |
Preclinical evidence suggests that alloferon possesses a broad-spectrum of antiviral activity against both DNA and RNA viruses. nih.gov Its efficacy has been demonstrated against various viruses, including herpesviruses and influenza viruses. nih.gov The primary mechanism underlying this broad activity is believed to be its ability to modulate the host's innate immune system, particularly through the activation of NK cells and the induction of IFN synthesis. nih.govnih.gov This immunomodulatory approach makes it a potential candidate for combating a wide range of viral pathogens.
A key aspect of alloferon's antiviral mechanism is its ability to enhance the antiviral functions of lymphocytes. Studies have shown that alloferon treatment can augment the antiviral activity of both unstimulated and PHA-stimulated lymphocytes in cells infected with HSV-1. nih.gov This suggests that alloferon can potentiate the natural antiviral capabilities of the immune system. The activation of NK cells is a central component of this immunomodulatory effect, leading to increased cytotoxicity against virally infected cells. nih.govnih.gov
Antitumor Activity Research in in vitro and in vivo Models
Alloferon has demonstrated antitumor properties in various preclinical cancer models. nih.govnih.gov Its anticancer effects are primarily attributed to its immunomodulatory functions, particularly the activation of NK cells, which play a crucial role in tumor surveillance and elimination. allopharm.runih.gov
In vivo studies in nude mice, which have functional NK cells but are deficient in T cells, showed that alloferon completely suppressed the growth of subcutaneously injected cancer cells. researchgate.net In contrast, alloferon had no effect on tumor growth in NOD-SCID IL2R(−/−) mice, which lack NK cells, indicating that the antitumor effect is mediated by NK cell activation. researchgate.net In a DBA/2 mouse model with syngeneic P388 murine leukemia cells, alloferon-1 monotherapy exhibited moderate tumoristatic and tumoricidal activities. nih.gov When combined with conventional chemotherapy, the antitumor activity was significantly enhanced. nih.gov
In vitro studies on pancreatic cancer cell lines (Panc-1 and AsPC-1) revealed that alloferon can suppress the expression of the amino acid transporter SLC6A14, which is upregulated in some cancers and contributes to their rapid proliferation by facilitating glutamine uptake. mdpi.com By inhibiting glutamine uptake, alloferon may increase the chemosensitivity of cancer cells to drugs like gemcitabine (B846). nih.govmdpi.com
| Cancer Model | Model Type | Key Findings |
| Subcutaneous Cancer Cells | Nude Mice (in vivo) | Completely suppressed tumor growth, an effect mediated by NK cells. researchgate.net |
| P388 Murine Leukemia | DBA/2 Mice (in vivo) | Demonstrated moderate tumoristatic and tumoricidal activities. nih.gov |
| Pancreatic Cancer (Panc-1, AsPC-1) | Cell Lines (in vitro) | Suppressed the expression of SLC6A14 and inhibited glutamine uptake. mdpi.com |
Efficacy against K562 (Erythromyeloid Leukemia) and P388 (Murine Leukemia) Cell Lines
The anti-tumor effects of alloferon have been evaluated using the K562 human erythromyeloid leukemia cell line and the P388 murine leukemia cell line. The K562 cell line is particularly noted for its sensitivity to the cytotoxic effects of Natural Killer (NK) cells, making it a valuable model for studying immune-mediated anti-cancer activity. nih.gov In vivo studies using DBA/2 mice grafted with P388 murine leukemia cells demonstrated that alloferon treatment could suppress tumor growth. rsc.org
Research showed that while higher doses of cancer cells were resistant, lower concentrations of P388 cells (10²–10³) could be effectively eliminated following alloferon administration. nih.gov A significant portion of the animal models remained tumor-free over a 70-day study period, and in cases where primary tumors did develop, their growth was markedly slower compared to control groups. nih.gov This suggests a dose-dependent efficacy in the context of tumor load.
Role of NK Cell Activation in Antitumor Responses
A primary mechanism underpinning the anti-tumor potential of Alloferon 2 Trifluoroacetate (B77799) is its ability to stimulate the activity of Natural Killer (NK) cells. patsnap.comresearchgate.net NK cells are a critical component of the innate immune system, providing a first line of defense against malignant cells. patsnap.com Alloferon's action is not based on direct tumor cell elimination but rather on the enhancement of NK cell-mediated cytotoxicity. nih.gov
Studies have elucidated several key aspects of this activation:
Upregulation of Activating Receptors: Alloferon treatment has been shown to upregulate the expression of NK cell activating receptors, specifically 2B4 and the Natural Killer Group 2D (NKG2D) receptor. nih.gov These receptors are crucial for recognizing stress-induced ligands on the surface of tumor cells, thereby initiating an immune response. nih.gov
Secretion of Cytolytic Granules: The peptide enhances the ability of NK cells to kill cancer cells by increasing the secretion of perforin and granzyme B. nih.gov Perforin creates pores in the target cell membrane, which allows granzyme B, a serine protease, to enter and trigger the caspase cascade, ultimately leading to programmed cell death, or apoptosis. nih.govresearchgate.net
Production of Cytokines: Alloferon stimulates activated NK cells to produce and secrete key cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net These cytokines play a vital role in orchestrating a broader anti-tumor immune response. nih.govresearchgate.net
| Mechanism | Key Molecules Involved | Effect on Tumor Cells |
|---|---|---|
| Upregulation of Activating Receptors | 2B4, NKG2D | Enhanced recognition of cancer cells by NK cells |
| Secretion of Lytic Granules | Perforin, Granzyme B | Induction of apoptosis |
| Cytokine Production | IFN-γ, TNF-α | Modulation of the immune response in the tumor microenvironment |
Investigation of Tumor Microenvironment Modulation
Alloferon's therapeutic action extends to the modulation of the tumor microenvironment (TME), primarily through its influence on immune cell activity and cytokine profiles. nih.govresearchgate.net The TME is a complex ecosystem of cancer cells, immune cells, and stromal components that can either support or suppress tumor growth. Alloferon appears to shift the balance toward an anti-tumor environment.
The key modulatory effect is the activation of NK cells within the TME. nih.gov This leads to the localized release of IFN-γ and TNF-α, which can recruit and activate other immune effector cells, further amplifying the anti-cancer response. researchgate.netresearchgate.net By enhancing the cytotoxic capabilities of NK cells and promoting a pro-inflammatory cytokine milieu, alloferon helps to overcome the immunosuppressive nature often characteristic of the TME.
Anti-angiogenesis Research in Cancer Models
Current research available from the provided search results does not offer direct evidence or specific studies on the anti-angiogenic properties of this compound Trifluoroacetate. While one study noted an investigation into the effect of Alloferon-1 on plasma levels of Vascular Endothelial Growth Factor (VEGF) in rats, the findings and relevance to this compound Trifluoroacetate and its direct role in inhibiting the formation of new blood vessels in tumors are not detailed. nih.gov Therefore, a direct link between this compound Trifluoroacetate and anti-angiogenesis is not established in the reviewed literature.
Transcriptional Process Interference in Tumor Progression
Alloferon has been shown to interfere with transcriptional processes that are crucial for tumor progression through multiple mechanisms.
One significant area of interaction is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival, and its dysregulation is common in cancer. mdpi.com Research indicates that alloferon can act as both an activator and an inhibitor of this pathway, depending on the cellular context. nih.govresearchgate.net By activating NF-κB, alloferon can stimulate the production of IFN-α, boosting the innate immune response against cancer cells. researchgate.net Proteomic analysis has suggested that alloferon activates the NF-κB pathway by down-regulating antioxidant proteins. nih.gov
In the context of pancreatic cancer, alloferon was found to interfere with transcriptional regulation by inhibiting the expression of the glutamine transporter SLC6A14. nih.govmdpi.com This transporter is often upregulated in cancer cells to meet their high demand for glutamine, an essential nutrient for rapid proliferation. mdpi.com By downregulating SLC6A14 expression, alloferon reduces glutamine uptake by cancer cells, thereby hindering their growth and survival. nih.govmdpi.com
Induction of Necrosis and Apoptosis in Cancer Cells
The primary mechanism by which alloferon leads to cancer cell death is through the induction of apoptosis. nih.gov This process is not a direct effect of the peptide on the cancer cells but is mediated by the activated immune system. nih.gov As detailed in section 5.2.2, alloferon-stimulated NK cells release perforin and granzyme B. Granzymes are proteases that, once inside the target cancer cell, activate the caspase family of enzymes, which are central executioners of the apoptotic pathway. nih.gov This leads to DNA damage, cell cycle arrest, and destruction of the nucleus, culminating in programmed cell death. researchgate.net
Furthermore, in studies involving pancreatic cancer cell lines, the combination of alloferon with the chemotherapeutic drug gemcitabine was shown to increase the number of apoptotic cells. mdpi.com This suggests a synergistic effect where alloferon sensitizes the cancer cells to the apoptotic effects of chemotherapy.
The direct induction of necrosis, a form of unregulated cell death characterized by cell swelling and membrane rupture, has not been identified as a primary mechanism of action for this compound Trifluoroacetate in the reviewed research.
Studies on Pancreatic Cancer Cell Lines
The efficacy of alloferon has been specifically investigated in pancreatic cancer (PCa), a particularly aggressive malignancy. mdpi.com Studies on the human pancreatic cancer cell lines Panc-1 and AsPC-1 have revealed that alloferon can act as a potential adjuvant to conventional chemotherapy. mdpi.com
When these cell lines were exposed to alloferon, researchers observed a significant downregulation in the expression of the amino acid transporter SLC6A14. mdpi.com This led to decreased glutamine uptake by the cancer cells. mdpi.com Given the dependence of many cancer cells on glutamine for survival and proliferation, this inhibition represents a key anti-tumoral mechanism. mdpi.com
A crucial finding from this research is that pretreatment with alloferon increased the chemosensitivity of both Panc-1 and AsPC-1 cells to the standard chemotherapeutic agent, gemcitabine. mdpi.com This was demonstrated by a reduction in the IC50 value of gemcitabine in alloferon-treated cells, indicating that a lower concentration of the drug was needed to inhibit cell proliferation. mdpi.com
| Cell Line | Key Finding | Mechanism | Outcome |
|---|---|---|---|
| Panc-1 | Downregulation of SLC6A14 expression | Inhibition of glutamine uptake | Increased chemosensitivity to gemcitabine, increased apoptosis with combination treatment |
| AsPC-1 | Downregulation of SLC6A14 expression | Inhibition of glutamine uptake | Increased chemosensitivity to gemcitabine |
Antimicrobial Activity Research
Alloferon is classified as an antimicrobial peptide (AMP), a class of molecules known for their broad-spectrum activity against various pathogens. nih.govnih.gov Research into its antimicrobial effects has largely centered on its potent antiviral capabilities, primarily mediated through the modulation of the host's immune system. nih.govresearchgate.net
| Research Model | Pathogen | Observed Effect |
| In vitro | Herpes Simplex Virus (HSV) | Inhibition of viral replication. patsnap.com |
| In vivo (mice) | Influenza Virus | Suppression of viral reproduction and increased survival rates. nih.gov |
| In vitro | Human Herpesvirus 1 (HHV-1) | Prevention of viral replication in HEp-2 cells. |
| In vitro | Epstein-Barr Virus (EBV) | Significant reduction in EBV DNA in saliva samples. nih.gov |
Immunoregulatory Role in Combating Microbial Infections
A primary mechanism through which Alloferon exerts its antimicrobial effects is by augmenting the host's innate and adaptive immune responses. nih.govpatsnap.com This immunomodulatory function is a key aspect of its potential as a therapeutic agent. researchgate.net
Key Immunoregulatory Actions:
Activation of Natural Killer (NK) Cells: Alloferon significantly enhances the cytotoxic activity of Natural Killer (NK) cells. nih.govpatsnap.com These cells are a critical component of the innate immune system, responsible for identifying and destroying virally infected cells and tumor cells. patsnap.com Alloferon has been shown to upregulate NK cell-activating receptors like NKG2D and 2B4. nih.gov
Stimulation of Interferon (IFN) Synthesis: The peptide induces the production of interferons, particularly IFN-α and IFN-γ. nih.govresearchgate.netpatsnap.com Interferons are signaling proteins that play a pivotal role in antiviral defense by activating immune cells and increasing the resistance of host cells to infection. patsnap.com
Modulation of the NF-κB Pathway: Alloferon can act as both an activator and an inhibitor of the NF-κB signaling pathway. researchgate.netresearchgate.net During a viral infection, it can boost this pathway to stimulate IFN-α production. researchgate.net Conversely, if a virus hijacks the pathway to promote its own survival, Alloferon may act as an inhibitor, blocking viral gene expression. researchgate.netresearchgate.net
Enhancement of T-cell Proliferation: Research indicates that Alloferon can also influence the adaptive immune response by promoting the proliferation of T-cells, which are essential for a targeted and coordinated defense against specific pathogens. patsnap.com
Through these actions, Alloferon helps orchestrate a robust immune response to effectively clear microbial infections. patsnap.com The enhancement of NK cell cytotoxicity is achieved through two main mechanisms: the secretion of lytic granules (perforin and granzymes) that induce apoptosis in target cells, and increased production of the cytokines IFN-γ and TNF-α. nih.gov
| Immunoregulatory Mechanism | Effect | Outcome |
| NK Cell Activation | Enhances cytotoxicity and upregulates activating receptors (NKG2D, 2B4). nih.gov | More effective destruction of infected or abnormal cells. patsnap.com |
| Interferon Production | Stimulates synthesis of IFN-α and IFN-γ. researchgate.netpatsnap.com | Increased antiviral resistance and immune cell activation. patsnap.com |
| NF-κB Pathway Modulation | Can activate or inhibit the pathway depending on the context of the infection. researchgate.netresearchgate.net | Boosts innate immunity or blocks viral gene expression. researchgate.net |
| T-Cell Proliferation | Enhances the proliferation of T-cells. patsnap.com | Strengthens the adaptive immune response. patsnap.com |
Mechanisms of Action against Bacterial Cell Wall Synthesis
While Alloferon is described as having antibacterial effects, the predominant mechanism of action identified in preclinical research is immunomodulatory rather than direct interaction with the bacterial cell wall. nih.gov Many antimicrobial peptides function by disrupting bacterial membranes, but current studies on Alloferon highlight its role in activating the host's immune system to fight off pathogens. nih.govpatsnap.com Its antibacterial properties are considered an extension of its ability to broadly stimulate immune defenses. nih.gov There is currently limited specific evidence from the reviewed studies to suggest that Alloferon's primary mechanism involves the direct inhibition of bacterial cell wall synthesis.
Anti-inflammatory Activity Research in Preclinical Models
In addition to its antimicrobial and immunomodulatory properties, Alloferon has demonstrated significant anti-inflammatory activity in various preclinical models. nih.govresearchgate.net This effect is primarily achieved by suppressing the expression and production of pro-inflammatory cytokines. nih.govsuntextreviews.org
Research in a mouse model of acute inflammation induced by λ-carrrageenan showed that systemic administration of Alloferon-1 led to a significant reduction in paw thickness and vascular permeability. nih.govresearchgate.net It also suppressed the expression of inflammatory cytokines in the inflamed tissues, including Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein 1 (MCP1), and Interleukin-5 (IL-5). nih.gov
Further studies have highlighted its effects in different inflammatory contexts:
UVB-Induced Skin Inflammation: Alloferon has been shown to suppress the production of IL-1α/β, IL-6, and IL-18 in HaCaT cells, demonstrating a protective effect against skin inflammation caused by UVB radiation. nih.gov
Asthma Model: In an ovalbumin-induced asthma model in mice, Alloferon effectively prevented inflammatory cell infiltration around the bronchioles by downregulating the production of IL-5 and IL-17. researchgate.net
Chronic Viral Infection: In patients with chronic Epstein-Barr Virus (EBV) infection, Alloferon therapy was shown to inhibit the production of the pro-inflammatory cytokine TNF-α. suntextreviews.org
These findings suggest that Alloferon exerts anti-inflammatory effects by modulating key pro-inflammatory pathways, which could represent a therapeutic option for various acute and chronic inflammatory conditions. nih.govnih.gov
Advanced Research Methodologies and Analytical Approaches
Spectroscopic Techniques for Structural and Conformational Studies
Spectroscopy is indispensable for examining the molecular structure and spatial arrangement of Alloferon (B14017460) 2. Various methods provide insights into its secondary structure, its ability to form complexes, and the presence of counter-ions from the synthesis process.
Circular Dichroism (CD) spectroscopy is a key technique for investigating the secondary structure of peptides in solution. For alloferon and its analogs, CD studies have been employed to determine their conformational properties. Research on novel derivatives of alloferon, where specific amino acids were substituted, utilized CD to examine their structure in both water and methanol. The findings from these conformational studies suggest that the investigated peptides predominantly adopt an unordered conformation in solution. CD spectroscopy is also a valuable tool in studying the conformational changes that occur when peptides like Alloferon 2 form complexes with metal ions.
The interaction of peptides with metal ions is critical to their biological function and can be thoroughly investigated using a combination of spectroscopic methods. The formation of mononuclear copper(II) complexes with this compound has been studied using Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and CD spectroscopy. These combined spectroscopic and potentiometric studies reveal detailed information about the coordination chemistry.
For this compound, the N-terminal amino group is involved in the coordination of the copper(II) ion. At a physiological pH of 7.4, the dominant species is a 3N complex with a [NH₂, CO, 2N(Im)] binding mode. As the pH increases, sequential amide nitrogens are deprotonated and also coordinate to the copper(II) ion. Mass spectrometry (MS) serves as a complementary technique in these studies, confirming the formation and stoichiometry of the peptide-metal complexes. EPR spectroscopy provides further detail on the coordination environment of the copper(II) ion within the complex.
| Technique | Finding | Coordination Details |
|---|---|---|
| UV-Vis, CD, EPR Spectroscopy | Formation of a dominant 3N complex at pH 7.4. | Binding Mode: [NH₂, CO, 2N(Im)]. |
| Potentiometry | At higher pH, sequential amide nitrogens deprotonate and coordinate to Cu(II). | Involvement of N-terminal amino group and imidazole (B134444) nitrogens. |
Peptides synthesized via solid-phase procedures, a common method for producing this compound, are often purified using techniques that involve trifluoroacetic acid (TFA). This results in the final peptide product being a trifluoroacetate (B77799) (TFA) salt. It is often necessary to determine the amount of residual TFA or to exchange it for another counter-ion. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this analysis.
¹⁹F-NMR is particularly well-suited for detecting and quantifying the trifluoroacetate counter-ion due to the 100% natural abundance of the NMR-active ¹⁹F isotope. This method can be validated for the detection of residual TFA in peptide samples. Both ¹⁹F-NMR and ¹H-NMR can be used to test and compare the efficiency of different procedures for exchanging the TFA counter-ion. Quantitative ¹⁹F-NMR and ¹H-NMR experiments can be performed to determine the exact amount of the counter-ion present in a sample.
Attenuated Total Reflectance Fourier Transformed Infrared (ATR FT-IR) spectroscopy is another effective analytical technique for monitoring the presence of trifluoroacetate in peptide samples. The trifluoroacetate ion has characteristic absorption bands in the infrared spectrum, which can interfere with the physicochemical characterization of the peptide itself. ATR FT-IR can be used to track the removal of TFA during counter-ion exchange procedures. This method, along with ¹⁹F-NMR and HPLC, can be successfully validated for the detection and quantification of residual TFA. The technique is valued for being rapid and requiring minimal sample preparation.
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is fundamental to the production and quality control of synthetic peptides, ensuring the final product is free from impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for the purification and purity assessment of synthetic peptides like this compound. This technique separates the target peptide from by-products and impurities generated during solid-phase peptide synthesis.
Trifluoroacetic acid (TFA) is the most common mobile phase additive used in the RP-HPLC of peptides. It acts as an ion-pairing reagent, interacting with positively charged groups on the peptide, which improves the separation of polar compounds on the nonpolar (lipophilic) stationary phase. The use of TFA in the mobile phase during purification typically results in the final lyophilized product being a peptide-TFA salt. The concentration of TFA in the mobile phase can be optimized to achieve the best resolution for peptide mixtures.
| Technique | Application | Key Findings/Purpose |
|---|---|---|
| Circular Dichroism (CD) | Conformation Analysis | Alloferon peptides tend to have an unordered conformation. |
| UV-Vis, EPR, MS | Complexation Studies | Characterizes the coordination of metal ions like Copper(II). |
| NMR (¹⁹F, ¹H) | Counter-ion Analysis | Detects and quantifies trifluoroacetate (TFA) counter-ions. |
| ATR FT-IR | TFA Detection | Monitors the presence and removal of TFA. |
| RP-HPLC | Purification & Purity | Standard method for peptide purification, often using TFA. |
Ion Chromatography (IC) for Trifluoroacetate and Other Counter-ion Determination
This compound, like many synthetic peptides, is often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a process that frequently employs trifluoroacetic acid (TFA) as an ion-pairing reagent in the mobile phase. peptide.com Consequently, the final lyophilized peptide product is an this compound trifluoroacetate salt. Given that residual trifluoroacetate can be toxic and is undesirable in products intended for preclinical or clinical research, its accurate quantification is crucial. peptide.comthermofisher.com
Ion Chromatography (IC) has emerged as a sensitive, simple, and automatable method for determining the concentration of trifluoroacetate and other counter-ions in peptide preparations. thermofisher.comresearchgate.net The technique requires minimal sample preparation and can effectively separate TFA from other common anions such as acetate, fluoride, chloride, sulfate, and phosphate. thermofisher.com
The methodology is typically based on an anion-exchange displacement process. thermofisher.com The sample containing the this compound trifluoroacetate is introduced into the IC system, where it passes through a high-capacity anion-exchange column. nih.govlcms.cz This stationary phase, often functionalized with alkyl quaternary ammonium (B1175870) groups, separates the trace trifluoroacetate from an excess of other anions. thermofisher.comnih.gov
Detection is commonly achieved using suppressed conductivity. researchgate.netnih.gov The effluent from the analytical column is directed through a suppressor, which reduces the background conductance of the eluent while increasing the electrical conductance of the analyte ions. thermofisher.com This process significantly improves the signal-to-noise ratio, allowing for detection limits for TFA to be as low as the ng/mL level. thermofisher.comnih.gov Reagent-Free™ Ion Chromatography (RFIC) systems further streamline this process by automatically generating the high-purity potassium hydroxide (B78521) eluents required for the separation. lcms.cz This robust analytical method ensures the precise quantification of the trifluoroacetate counter-ion, which is critical for defining the mass balance and purity of the this compound peptide preparation. thermofisher.com
In vivo Animal Models for Efficacy and Immunological Studies
In vivo studies using animal models have been crucial for validating the therapeutic potential of Alloferon observed in in vitro assays. These studies confirm its antiviral and antitumor efficacy and provide insights into its immunological mechanisms within a complex biological system.
In mouse models of viral infection, Alloferon has demonstrated significant protective effects. When administered to mice challenged with lethal pulmonary infections of human influenza viruses A and B, Alloferon prevented mortality and stimulated resistance, an effect correlated with enhanced NK cell cytotoxicity and IFN production. nih.govnih.gov More recent studies on mice infected with Influenza A (H1N1) showed that combined treatment with Alloferon and zanamivir (B325) prevented virus-induced weight loss, increased survival rates, inhibited viral replication in lung tissue, and suppressed inflammatory responses and pulmonary fibrosis. nih.gov Efficacy has also been shown against herpes simplex virus, where Alloferon administration increased the survival rate of infected mice. nih.gov
The antitumor capabilities of Alloferon have also been established in animal models. In a study using DBA/2 mice grafted with syngeneic P388D1 mouse leukemia cells, Alloferon-1 demonstrated a tumoristatic effect. allopharm.runih.gov Its analogue, allostatine, showed an even more pronounced effect, especially when combined with a tumor antigen vaccine, where it dramatically enhanced the vaccine's efficacy, leading to complete cures in a portion of the animals. allopharm.runih.gov Further research using nude mice (which have T-cells but functional NK cells) injected with cancer cells showed that tumor growth was completely suppressed by the injection of Alloferon. researchgate.net This effect was absent in NOD-SCID IL2R(-/-) mice, which lack functional NK cells, confirming that the in vivo antitumor effect is mediated by the activation of NK cells. researchgate.net
Murine Models of Viral Infections (e.g., Influenza)
Murine models are crucial for the preclinical evaluation of antiviral agents, providing insights into efficacy and mechanisms of action in a living organism. In the context of this compound Trifluoroacetate, mouse models of influenza A virus (H1N1) infection have been utilized to assess its therapeutic potential. biosyn.comfrontiersin.org Studies involving mice infected intranasally with H1N1 have demonstrated that treatment can prevent virus-induced weight loss and increase survival rates. biosyn.com
Detailed examination of the pulmonary system in these models has revealed significant improvements in lung pathology. biosyn.com For instance, combination treatment involving alloferon has been shown to improve lung fibrosis and reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into the lung tissue. biosyn.comnih.gov This suggests that the therapeutic effect is mediated, at least in part, by modulating the host's inflammatory response to the viral infection. biosyn.com The mouse model, due to its well-characterized immune system, is particularly suitable for analyzing various immunological parameters and for the initial identification of promising therapeutic leads against influenza. researchgate.net
Table 1: Key Findings from Murine Influenza Model Studies
| Parameter | Observation | Reference |
|---|---|---|
| Survival Rate | Increased survival in H1N1-infected mice. | biosyn.com |
| Body Weight | Prevention of infection-induced weight loss. | biosyn.com |
| Lung Pathology | Improvement in lung fibrosis. | biosyn.com |
| Inflammatory Infiltrate | Reduced infiltration of neutrophils and macrophages into the lungs. | biosyn.comnih.gov |
| Cellular Signaling | Inhibition of increased p38 MAPK and c-Jun activity in lung tissue. | biosyn.com |
Murine Models of Cancer (e.g., Leukemia)
The antitumor properties of alloferons have been investigated using syngeneic murine models of leukemia, which are instrumental in evaluating immunomodulatory cancer therapies. nih.gov A frequently used model involves DBA/2 mice grafted with P388 murine leukemia cells. nih.govresearchgate.net In this model, alloferon monotherapy has demonstrated moderate tumoristatic (inhibiting tumor growth) and tumoricidal (killing tumor cells) activities. nih.gov
Research has also explored the synergistic effects of alloferon when combined with conventional chemotherapy. When administered in a pulse immunochemotherapy regimen with cytotoxic drugs (like cyclophosphamide, doxorubicin, and vincristine), the combination's anti-tumor activity significantly exceeded that of the individual treatments. nih.gov Furthermore, studies comparing alloferon-1 with its structural analog, allostatine, in the P388D1 leukemia model found that allostatine exhibited a more potent tumoristatic effect in naive (non-vaccinated) animals. researchgate.netnih.gov When combined with a preventive tumor antigen vaccination, allostatine dramatically enhanced the vaccine's efficacy, leading to a tumoristatic effect in 65% of animals and complete cure in 30%. researchgate.net These models are particularly relevant as the low immunogenicity of P388D1 cells in DBA/2 mice simulates a critical feature of many human cancers. nih.gov
Table 2: Efficacy in Murine Leukemia Model (P388/DBA/2)
| Treatment | Outcome | Key Finding | Reference |
|---|---|---|---|
| Alloferon Monotherapy | Moderate | Showed both tumoristatic and tumoricidal effects. | nih.gov |
| Alloferon + Chemotherapy | High | Anti-tumor activity exceeded that of individual treatments. | nih.gov |
| Allostatine Monotherapy | Moderate-High | Demonstrated tumoristatic activity prevailing over alloferon-1. | researchgate.netnih.gov |
| Allostatine + Vaccination | Very High | Dramatically enhanced vaccination efficacy, with 95% of animals responding positively. | researchgate.net |
Evaluation of Immune System Parameters (NK activity, IFN production)
A primary mechanism of alloferon's antiviral and antitumor action is its ability to modulate the host immune system, particularly the innate immune response. nih.gov Both mouse and human models have consistently shown that alloferon enhances the cytotoxic activity of Natural Killer (NK) cells and stimulates the production of interferons (IFN). nih.gov
NK cells are critical for early protection against virally infected and cancerous cells. semanticscholar.org Alloferon augments their function through several mechanisms:
Enhanced Cytotoxicity : It increases the secretion of lytic granules, such as perforin (B1180081) and granzymes, from NK cells. Perforin forms pores in target cell membranes, allowing granzymes to enter and induce apoptosis (programmed cell death). nih.govsemanticscholar.org
Cytokine Production : Alloferon stimulates activated NK cells to produce key cytokines, including IFN-γ and Tumor Necrosis Factor-α (TNF-α). nih.govsemanticscholar.org IFN-γ is a potent effector cytokine that plays a central role in antiviral and antitumor immunity. nih.gov
Upregulation of Activating Receptors : Research has shown that alloferon treatment upregulates the expression of crucial NK cell activating receptors, such as Natural Killer Group 2D (NKG2D) and 2B4. These receptors are vital for recognizing stress-induced ligands on tumor and virus-infected cells, thereby improving their recognition and elimination. nih.gov
This stimulation of the NK cell response and IFN production is a cornerstone of alloferon's immunomodulatory profile, linking its activity directly to key pathways of innate immunity. nih.gov
Computational and In Silico Approaches in Alloferon Research
Peptide Drug Discovery and Design Optimization
Computational methods are integral to modern peptide drug discovery, enabling the rational design and optimization of therapeutic peptides like alloferon and its analogs. researchgate.netnih.gov These approaches leverage the structure-activity relationship (SAR) of peptides, where the sequence and conformation determine biological function. nih.gov By understanding these relationships, new analogs can be designed with improved properties such as enhanced bioactivity, specificity, and stability. nih.govnih.gov
For instance, studies on alloferon analogs have been performed by modifying the peptide at specific positions or by creating shortened sequences to identify the key residues responsible for its activity. nih.gov In silico tools can model these changes, predicting how they might affect the peptide's structure and function before synthesis and experimental testing. nih.gov This computational pre-screening accelerates the development process, reduces costs, and allows for the exploration of a much wider chemical space than is feasible with experimental methods alone. nih.govfrontiersin.org The goal is to design candidates with optimal physicochemical properties that are suitable for further development. researchgate.netnih.gov
Molecular Dynamics Simulations for Peptide-Target Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of peptide research, MD simulations provide detailed, atomic-level insights into how a peptide like alloferon interacts with its biological targets, such as receptors on immune cells or viral proteins. nih.govnhr4ces.de These simulations can reveal the specific binding modes, conformational changes, and the key intermolecular forces (e.g., hydrogen bonds, electrostatic interactions) that stabilize the peptide-target complex. nhr4ces.demeddocsonline.org
Understanding these dynamic interactions is crucial for explaining the peptide's mechanism of action. nhr4ces.de For example, MD simulations can help elucidate how alloferon binding to an NK cell receptor might trigger the conformational changes necessary for cell activation. While existing force fields used in these simulations may require refinement for accurately predicting peptide-surface interactions, they provide an invaluable method for generating and testing hypotheses about molecular behavior that can guide further experimental work. nih.gov
Machine Learning Algorithms for Bioactivity Prediction and Structure-Activity Relationships
Machine learning (ML) and artificial intelligence are increasingly being applied to predict the bioactivity of novel compounds and to decipher complex structure-activity relationships (SAR). researchgate.netunimi.it In peptide research, ML models can be trained on large datasets of known peptides, using their sequences and structural features as inputs to predict properties like antiviral activity, antitumor efficacy, or receptor binding affinity. frontiersin.orgyoutube.com
These predictive models, often based on quantitative structure-activity relationship (QSAR) principles, can rapidly screen virtual libraries of alloferon analogs to identify the most promising candidates for synthesis. researchgate.netmdpi.com Deep learning, a subset of ML, is particularly adept at learning complex patterns directly from peptide sequences and experimental data, often leading to more accurate predictions than conventional methods. youtube.com By identifying the key molecular descriptors that correlate with a desired biological effect, these algorithms can help rationalize the design of new peptides with enhanced therapeutic potential and guide the optimization of existing leads. unimi.ityoutube.com
De Novo Peptide Design using AI Platforms
Generative AI models, in particular, are at the forefront of de novo peptide design. nih.gov These models, such as Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs), and models utilizing reinforcement learning, can learn the underlying patterns and chemical rules from large datasets of known peptides to generate entirely new sequences. nih.govoup.comoup.com
Generative Adversarial Networks (GANs): A GAN architecture consists of two dueling neural networks: a generator and a discriminator. acs.orgnih.gov The generator creates new peptide sequences, while the discriminator attempts to distinguish between the generated sequences and real peptide sequences from a training dataset. mdpi.com Through this adversarial process, the generator becomes increasingly adept at producing realistic and potentially functional peptide sequences. acs.org For the design of this compound analogs, a GAN could be trained on a database of known immunomodulatory and antiviral peptides. The model could then generate novel 12-amino-acid sequences that mimic the desirable properties of this compound.
Variational Autoencoders (VAEs): VAEs are another class of generative models that learn a compressed, or latent, representation of the input peptide data. frontiersin.orgnih.govnih.gov This latent space can be sampled to generate new peptide sequences. frontiersin.org A key advantage of VAEs is the ability to create a continuous latent space, allowing for the exploration of the chemical space between known peptides to design novel molecules with fine-tuned properties. nih.gov For instance, a VAE trained on antimicrobial peptides could be used to generate this compound analogs with potentially improved antimicrobial efficacy. nih.govbiorxiv.org
Reinforcement Learning (RL): RL-based approaches can be used to guide the generation of peptides towards specific therapeutic objectives. oup.comnih.govoup.com In this paradigm, an AI agent is rewarded for generating peptide sequences that exhibit desired properties, such as high binding affinity to a specific target or low toxicity. oup.com This allows for the optimization of multiple parameters simultaneously, which is a significant advantage in complex drug design projects. researchgate.net An RL model could be tasked with designing this compound analogs that not only retain its immunomodulatory functions but also exhibit enhanced stability or cell-penetrating capabilities.
The general workflow for designing this compound analogs using these AI platforms would involve several key steps:
Data Curation: A comprehensive dataset of peptides with relevant biological activities (e.g., antiviral, immunomodulatory) would be compiled.
Model Training: A generative model (GAN, VAE, or RL-based) would be trained on this dataset to learn the sequence-activity relationships.
In Silico Generation: The trained model would then be used to generate a large library of novel peptide sequences.
In Silico Screening and Filtering: The generated sequences would be computationally screened for desired physicochemical properties and predicted biological activity.
Experimental Validation: The most promising candidates would be synthesized as trifluoroacetate salts and subjected to experimental validation to confirm their activity and properties.
Table 1: Comparison of Generative AI Models for De Novo Peptide Design
| Model Type | Mechanism | Strengths | Potential Application for this compound Design |
|---|---|---|---|
| Generative Adversarial Networks (GANs) | A generator network creates sequences, and a discriminator network evaluates their authenticity against a real dataset. acs.orgmdpi.com | Can generate highly novel sequences that are distinct from the training data. acs.org | Designing unique this compound analogs with potentially novel mechanisms of action. |
| Variational Autoencoders (VAEs) | Learns a compressed latent representation of peptide data and generates new sequences by sampling from this space. frontiersin.orgnih.gov | Allows for fine-tuned control over the properties of generated peptides by navigating the latent space. frontiersin.org | Optimizing specific properties of this compound, such as enhancing its antiviral activity while maintaining its immunomodulatory profile. |
| Reinforcement Learning (RL) | An agent learns to generate sequences by receiving rewards for desired properties. nih.govoup.com | Capable of optimizing multiple peptide properties simultaneously. researchgate.net | Developing this compound analogs with a combination of desired features, such as increased stability, enhanced target binding, and improved cell permeability. |
Table 2: Illustrative Research Findings from AI-driven Peptide Design
| Research Focus | AI Platform Used | Key Finding | Relevance to this compound |
|---|---|---|---|
| Antimicrobial Peptide (AMP) Generation | Variational Autoencoder (PepVAE) | Successfully generated novel AMPs with experimentally validated antimicrobial activity. frontiersin.orgnih.gov | Demonstrates the feasibility of using VAEs to design functional peptides, a methodology that could be adapted to generate antiviral analogs of this compound. |
| Target-Specific Peptide Binders | Reinforcement Learning | Generated cyclic peptides with potent binding and cellular activity against a specific therapeutic target. nih.gov | Shows the potential of RL to design peptides with high specificity, which could be applied to engineer this compound analogs that target specific viral proteins or immune receptors. |
By leveraging these advanced AI methodologies, researchers can systematically explore the vast landscape of possible peptide sequences to design novel analogs of this compound Trifluoroacetate. This approach holds the promise of accelerating the discovery of new and improved peptide therapeutics with tailored functionalities.
Future Directions and Emerging Research Avenues
Development of Next-Generation Alloferon (B14017460) 2 Derivatives with Enhanced Properties
The development of new Alloferon analogues is a key area of research aimed at improving its therapeutic properties. Scientists are exploring modifications to the peptide's amino acid sequence to enhance its antiviral and antitumor activities.
One study focused on structure-activity relationship studies of Alloferon by synthesizing 18 new analogues. nih.gov These included peptides with shortened sequences from both the N- and C-terminus, as well as N-terminally modified analogues. nih.gov The research found that most of these new peptides demonstrated an ability to inhibit the replication of Human Herpesviruses and Coxsackievirus B2 in various cell lines. nih.gov Notably, the analogue designated as [3-13]-alloferon showed the most potent antiviral activity. nih.gov Importantly, none of the studied peptides exhibited cytotoxic effects at the concentrations tested. nih.gov
Another research avenue involves the creation of structural analogs like allostatine, which has shown promising antitumor activity, in some cases prevailing over Alloferon-1 in animal models. nih.gov These studies underscore the potential for designing next-generation Alloferon derivatives with superior efficacy.
Table 1: Antiviral Activity of a Key Alloferon Analogue
| Analogue | Strongest Antiviral Activity (IC50) | Target Viruses |
| [3-13]-alloferon | 38 μM | Human Herpesviruses, Coxsackievirus B2 |
IC50: Half-maximal inhibitory concentration
Investigation of Alloferon 2 in Combination Therapies (e.g., with Chemotherapeutic Agents)
A significant area of investigation is the use of this compound in combination with existing cancer treatments, such as chemotherapy. The goal of these combination therapies is to enhance the efficacy of chemotherapeutic agents and potentially reduce their side effects.
A study on pancreatic cancer explored the use of Alloferon as an adjuvant to the chemotherapeutic drug gemcitabine (B846). mdpi.com The research found that Alloferon could increase the chemosensitivity of pancreatic cancer cells to gemcitabine. mdpi.com Specifically, the combined treatment led to an increased percentage of apoptotic cancer cells. mdpi.com This suggests that Alloferon may be a useful addition to gemcitabine-based chemotherapy for pancreatic cancer. mdpi.com
The potential for combining Alloferon with other biologic response modifiers, such as interleukin-2 (B1167480) and interferon-alfa, has also been considered in the broader context of cancer therapy, indicating a promising future for biochemotherapy approaches. nih.gov
Table 2: Effect of Alloferon in Combination with Gemcitabine on Pancreatic Cancer Cells
| Cell Line | Treatment | Effect |
| Panc-1 | Alloferon + Gemcitabine | Increased percentage of apoptotic cells in the sub-G1 phase |
| AsPC-1 | Alloferon + Gemcitabine | No synergistic effect on the sub-G1 population |
Exploration of Novel Mechanisms of Action at the Subcellular Level
Understanding the precise mechanisms by which this compound exerts its effects at the subcellular level is crucial for its development as a therapeutic agent. Research has identified several key pathways and cellular components that are modulated by Alloferon.
Alloferon's immunomodulatory effects are largely attributed to its ability to activate natural killer (NK) cells, which are a critical component of the innate immune system's defense against viral infections and tumors. patsnap.com It enhances the cytotoxic activity of NK cells, enabling them to more effectively target and eliminate infected or malignant cells. patsnap.com This is achieved, in part, through the upregulation of perforin (B1180081) and granzyme B secretion by NK cells. allopharm.ru
Furthermore, Alloferon stimulates the production of interferons, particularly interferon-gamma (IFN-γ), which play a vital role in antiviral defense and immune regulation. patsnap.com It also influences the adaptive immune response by promoting the proliferation of T-cells. patsnap.com
At the molecular level, Alloferon has been shown to modulate the NF-κB signaling pathway, which is a key regulator of immune and inflammatory responses. researchgate.net Depending on the context, Alloferon can act as either an activator or an inhibitor of this pathway. researchgate.net For instance, during viral infections, it can boost the NF-κB pathway to stimulate the production of IFN-α and enhance the innate immune response. researchgate.net Conversely, it can also inhibit the NF-κB pathway when it is being exploited by viruses to promote their own replication. researchgate.net
Application of Advanced Delivery Systems and Prodrug Strategies for Peptide Optimization
The effective delivery of peptide-based drugs like this compound presents a significant challenge due to their susceptibility to degradation and poor membrane permeability. Advanced delivery systems and prodrug strategies are being explored to overcome these limitations and optimize the therapeutic potential of this compound.
Various nanocarriers, including polymeric, lipid-based, and inorganic nanoparticles, are being investigated for their potential to protect peptides from degradation and deliver them to the target site. mdpi.com These systems can improve the stability and bioavailability of the peptide. mdpi.com Other innovative approaches such as supramolecular hydrogels and microneedles are also being considered for sustained and localized delivery, which could enhance and prolong the immune responses stimulated by Alloferon. mdpi.com
Expanding Research into Other Infectious Diseases and Oncological Indications
While initial research on Alloferon has focused on a specific range of viral infections and cancers, there is significant potential to expand its application to a broader spectrum of diseases. Its immunomodulatory properties make it a candidate for treating various conditions where the immune system plays a critical role.
In the realm of infectious diseases, Alloferon has already shown efficacy against herpesviruses, human papillomavirus, and influenza virus. nih.gov Further research could explore its potential against other viral pathogens. For instance, combination therapy of Alloferon with antiviral drugs like zanamivir (B325) has shown promise in controlling influenza A virus infection. mdpi.com
In oncology, Alloferon's antitumor effects have been observed in prostate and colorectal cancer. mdpi.com A recent study has also shed light on its potential in pancreatic cancer by demonstrating its ability to regulate the expression of the amino acid transporter SLC6A14, which is upregulated in several types of cancer. mdpi.com This finding opens up new avenues for investigating Alloferon's efficacy in other cancers that exhibit "glutamine addiction." mdpi.com Further preclinical and clinical studies are warranted to explore the full range of oncological indications for which this compound may be beneficial.
Role of this compound in Understanding Innate and Adaptive Immunity Evolution
The study of this compound, a peptide originating from an insect, offers valuable insights into the evolution of the innate and adaptive immune systems. nih.gov Insects possess a sophisticated innate immune system that can rapidly clear microbial infections through the production of various immune-induced molecules, including peptides like Alloferon. nih.gov
The fact that an insect-derived peptide can modulate fundamental mechanisms of the human immune system, such as the activity of NK cells and the production of interferons, suggests a deep evolutionary conservation of certain immune pathways. nih.govnih.gov Alloferon's ability to bridge the innate and adaptive immune responses in mammals by activating NK cells (innate) and promoting T-cell proliferation (adaptive) provides a model for studying the interplay between these two arms of the immune system. patsnap.com
By examining the structure and function of Alloferon and its analogues, researchers can gain a better understanding of the molecular evolution of immune effectors and receptors. bohrium.com This knowledge can contribute to the development of novel immunomodulatory therapies that are inspired by nature's own defense mechanisms. The study of such molecules from invertebrates can help to elucidate the ancient origins of key components of the vertebrate immune system.
Standardization of Research Methodologies and Analytical Controls for Peptide Formulations (emphasis on counter-ion impact)
The standardization of research methodologies and analytical controls is paramount for the reliable and reproducible study of peptide formulations like this compound Trifluoroacetate (B77799). A critical aspect that requires careful consideration is the impact of the counter-ion, in this case, trifluoroacetate (TFA).
Trifluoroacetic acid is commonly used in the synthesis and purification of peptides, resulting in the final product being a TFA salt. genscript.com.cn However, residual TFA counter-ions in the peptide preparation can significantly affect its physicochemical and biological properties. genscript.com.cn For instance, TFA can alter the pH of a solution and has been shown to influence the secondary structure of peptides. genscript.com.cnnih.gov These effects can lead to unpredictable variations in experimental results, making it difficult to compare data across different studies. genscript.com.cn
Therefore, it is crucial to establish standardized protocols for the preparation and characterization of peptide formulations. This includes methods for counter-ion exchange, where TFA is replaced with a more biologically compatible ion like chloride or acetate. nih.gov Furthermore, comprehensive analytical techniques should be employed to accurately determine the peptide concentration, purity, and the content of residual TFA. Adherence to such standards will ensure the quality and consistency of research on this compound Trifluoroacetate and facilitate its potential transition from the laboratory to clinical applications. researchgate.net
Q & A
Q. What experimental models are commonly used to assess the immunomodulatory and antiviral activities of Alloferon 2 Trifluoroacetate?
Methodological Answer: In vivo murine models are widely employed to evaluate IFN-γ induction and antiviral responses. For example, synthetic Alloferon 1 (a related peptide) demonstrated IFN production in mice via intraperitoneal administration, with outcomes measured via cytokine ELISA or plaque reduction assays . In vitro assays using human keratinocyte lines (e.g., HaCaT cells) can assess antimicrobial activity, as seen in studies on LL-37 (another trifluoroacetate salt peptide), where bacterial internalization was quantified using antibiotic protection assays .
Q. How can researchers ensure the purity and stability of this compound Trifluoroacetate during storage and handling?
Methodological Answer: Lyophilized trifluoroacetate salts should be stored at -20°C in airtight containers under inert gas to prevent degradation . Purity (>95%) is typically verified via HPLC, as described for TT-232 and Autocamtide 2 Trifluoroacetate . For reconstitution, use sterile buffers (e.g., PBS) and avoid repeated freeze-thaw cycles. Stability under experimental conditions (e.g., temperature, pH) should be validated using mass spectrometry or circular dichroism to confirm structural integrity.
Q. What analytical techniques are recommended for quantifying trifluoroacetate counterions in peptide formulations?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative ionization mode is optimal for detecting trifluoroacetate (TFA) anions. Methods validated for environmental TFA analysis in water matrices (detection limit: ~0.1 ng/L) can be adapted for peptide samples . Ion-pair chromatography with conductivity detection is an alternative for high-throughput screening .
Advanced Research Questions
Q. How can researchers address potential confounding effects of trifluoroacetate in biological assays involving this compound?
Methodological Answer: Trifluoroacetate is a known allosteric modulator of glycine receptors at concentrations ≥100 µM . To isolate this compound-specific effects:
Q. What experimental designs are critical for evaluating the environmental persistence of this compound Trifluoroacetate in wastewater from research facilities?
Methodological Answer:
- Conduct biodegradability studies using OECD 301 guidelines, monitoring TFA via LC-MS/MS .
- Compare degradation kinetics in aerobic/anaerobic bioreactors, as TFA resists microbial breakdown and accumulates in water systems .
- Implement waste segregation protocols, as recommended for mercury trifluoroacetate, to prevent environmental release .
Q. How do trifluoroacetate counterions influence the electrochemical behavior of this compound in surface-binding studies?
Methodological Answer: Trifluoroacetate decomposes at electrode surfaces, forming intermediates like CF3 radicals, which can interfere with voltammetric measurements . Mitigation strategies include:
Q. What computational approaches are suitable for predicting the interaction between this compound Trifluoroacetate and lipid membranes?
Methodological Answer: Molecular dynamics (MD) simulations with CHARMM36 force fields can model peptide-membrane interactions. Parameters for trifluoroacetate ions should be derived from quantum mechanical calculations (e.g., MP2/6-311+G(d,p)) to account for their electronegativity and solvation effects . Experimental validation via fluorescence anisotropy (e.g., using DPH probes) is recommended to confirm computational predictions.
Data Contradictions and Resolution
Q. Discrepancies in reported antiviral efficacy of Alloferon peptides: How to reconcile variability across studies?
Methodological Answer: Variations in trifluoroacetate salt purity (>95% vs. lower grades) and residual TFA content can alter bioactivity . Standardize peptide batches using:
Q. Conflicting data on trifluoroacetate’s role in peptide stability: Is it a stabilizer or a degradation catalyst?
Methodological Answer: While TFA enhances peptide solubility during HPLC purification, its acidic nature (pH ~2) can hydrolyze labile residues (e.g., Asp-Pro bonds). Stability studies under accelerated conditions (40°C/75% RH) with pH-adjusted formulations are critical. For example, ethyl trifluoroacetate’s thermal stability profile (linear density-temperature relationship) provides a reference for optimizing storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
